Cas no 1506736-16-8 (1,1-difluoro-2-(6-methoxynaphthalen-2-yl)propan-2-amine)

1,1-Difluoro-2-(6-methoxynaphthalen-2-yl)propan-2-amine is a fluorinated organic compound featuring a naphthalene core substituted with a methoxy group and an amine-bearing difluoropropyl side chain. Its structural design combines aromatic stability with the electronic effects of fluorine, enhancing its potential utility in pharmaceutical and agrochemical applications. The difluoro moiety improves metabolic stability and lipophilicity, while the methoxynaphthalene group contributes to π-stacking interactions, making it a candidate for drug discovery targeting CNS or inflammatory pathways. The compound’s well-defined stereochemistry and synthetic versatility further support its use as an intermediate in the development of bioactive molecules.
1,1-difluoro-2-(6-methoxynaphthalen-2-yl)propan-2-amine structure
1506736-16-8 structure
Product Name:1,1-difluoro-2-(6-methoxynaphthalen-2-yl)propan-2-amine
CAS No:1506736-16-8
MF:C14H15F2NO
MW:251.271810770035
CID:5824177
PubChem ID:80605955
Update Time:2025-05-19

1,1-difluoro-2-(6-methoxynaphthalen-2-yl)propan-2-amine Chemical and Physical Properties

Names and Identifiers

    • 1,1-difluoro-2-(6-methoxynaphthalen-2-yl)propan-2-amine
    • 1506736-16-8
    • AKOS019172444
    • EN300-1931176
    • Inchi: 1S/C14H15F2NO/c1-14(17,13(15)16)11-5-3-10-8-12(18-2)6-4-9(10)7-11/h3-8,13H,17H2,1-2H3
    • InChI Key: BPBDEDAYXFGWOB-UHFFFAOYSA-N
    • SMILES: FC(C(C)(C1C=CC2C=C(C=CC=2C=1)OC)N)F

Computed Properties

  • Exact Mass: 251.11217043g/mol
  • Monoisotopic Mass: 251.11217043g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 287
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 35.2Ų

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1,1-difluoro-2-(6-methoxynaphthalen-2-yl)propan-2-amine Related Literature

Additional information on 1,1-difluoro-2-(6-methoxynaphthalen-2-yl)propan-2-amine

Research Briefing on 1,1-difluoro-2-(6-methoxynaphthalen-2-yl)propan-2-amine (CAS: 1506736-16-8)

1,1-difluoro-2-(6-methoxynaphthalen-2-yl)propan-2-amine (CAS: 1506736-16-8) is a novel chemical entity that has recently garnered attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique difluoro and naphthalene structural motifs, has shown promising potential in various therapeutic applications, particularly in the modulation of central nervous system (CNS) targets. Recent studies have explored its pharmacological properties, synthetic pathways, and potential mechanisms of action, positioning it as a candidate for further drug development.

The synthesis of 1,1-difluoro-2-(6-methoxynaphthalen-2-yl)propan-2-amine involves a multi-step process that leverages modern fluorination techniques and catalytic methods to achieve high yield and purity. Researchers have optimized the synthetic route to minimize byproducts and enhance scalability, which is critical for its potential transition from laboratory-scale production to industrial applications. The compound's structural features, including the difluoro moiety, contribute to its metabolic stability and bioavailability, making it a viable candidate for in vivo studies.

Recent pharmacological evaluations have focused on the compound's interaction with neurotransmitter systems, particularly its affinity for serotonin and dopamine receptors. Preliminary in vitro assays indicate that 1,1-difluoro-2-(6-methoxynaphthalen-2-yl)propan-2-amine exhibits selective binding to specific receptor subtypes, suggesting potential applications in the treatment of neuropsychiatric disorders such as depression and schizophrenia. Additionally, its ability to cross the blood-brain barrier (BBB) has been confirmed through pharmacokinetic studies, further supporting its CNS-targeted therapeutic potential.

In vivo studies using rodent models have provided preliminary evidence of the compound's efficacy and safety profile. Behavioral assays and neurochemical analyses have demonstrated dose-dependent effects on neurotransmitter levels and behavioral outcomes, with minimal observed toxicity at therapeutic doses. These findings underscore the need for further preclinical investigations to elucidate the compound's full therapeutic scope and optimize its pharmacokinetic and pharmacodynamic properties.

The broader implications of this research extend to the development of novel fluorinated compounds for CNS drug discovery. The success of 1,1-difluoro-2-(6-methoxynaphthalen-2-yl)propan-2-amine in early-stage studies highlights the potential of strategic fluorination in enhancing drug-like properties and target engagement. Future research directions may include structural-activity relationship (SAR) studies to refine the compound's selectivity and efficacy, as well as exploratory clinical trials to assess its translational potential.

In conclusion, 1,1-difluoro-2-(6-methoxynaphthalen-2-yl)propan-2-amine (CAS: 1506736-16-8) represents a promising avenue for innovation in chemical biology and pharmaceutical sciences. Its unique structural and pharmacological attributes position it as a compelling candidate for further development, with potential applications in addressing unmet medical needs in neuropsychiatric disorders. Continued research and collaboration across academia and industry will be essential to fully realize its therapeutic potential.

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